molecular formula C17H12N2O3 B3884141 3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one

3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3884141
M. Wt: 292.29 g/mol
InChI Key: UPQLIOBHXQDWPW-JXMROGBWSA-N
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Description

WAY-301417 is a chemical compound known for its diverse applications in scientific research. It has been studied for its potential anticonvulsant, anti-inflammatory, antibacterial, and antimicrobial activities . The compound’s unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of WAY-301417 involves several steps, each requiring specific reaction conditions. While detailed synthetic routes are proprietary and may vary, the general approach includes:

    Starting Materials: The synthesis typically begins with commercially available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

Industrial production methods for WAY-301417 would involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and quality.

Chemical Reactions Analysis

WAY-301417 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-301417 into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-301417 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound’s biological activities make it a subject of interest in studies related to cell biology and biochemistry.

    Medicine: Research into its potential anticonvulsant and anti-inflammatory properties has implications for developing new therapeutic agents.

    Industry: WAY-301417’s antimicrobial properties make it useful in developing new materials and products with antibacterial properties.

Mechanism of Action

The mechanism of action of WAY-301417 involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, the compound typically exerts its effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of inflammation or bacterial growth.

Comparison with Similar Compounds

WAY-301417 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or activities include other anticonvulsants, anti-inflammatory agents, and antimicrobials.

    Uniqueness: WAY-301417’s unique combination of activities and its specific molecular interactions make it distinct from other compounds in its class.

Properties

IUPAC Name

(E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17(12-5-8-14(9-6-12)19(21)22)10-7-13-11-18-16-4-2-1-3-15(13)16/h1-11,18H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQLIOBHXQDWPW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one
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3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one
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